N-cyclohexyl-2-ethoxy-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-ethoxy-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-3-20-15-13(10-7-11-14(15)19-2)16(18)17-12-8-5-4-6-9-12/h7,10-12H,3-6,8-9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFPVROHAUPHDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-ethoxy-3-methoxybenzamide typically involves the reaction of 2-ethoxy-3-methoxybenzoic acid with cyclohexylamine. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-ethoxy-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzamide derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
N-cyclohexyl-2-ethoxy-3-methoxybenzamide has been investigated as a potential candidate in drug development, particularly for neurological disorders. Its structural features suggest that it may interact with specific receptors or enzymes, which can modulate neurochemical pathways.
Case Study:
A study explored the synthesis of benzamide derivatives, including this compound, and their effects on neurotransmitter systems. The findings indicated that modifications to the benzamide structure could enhance binding affinity to target receptors, thus improving therapeutic efficacy against conditions like depression and anxiety .
Biological Studies
Enzyme Inhibition:
Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of benzamides can act as inhibitors of phospholipase A2, an enzyme implicated in inflammatory processes .
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | Phospholipase A2 | 15 ± 1.5 | >20 |
| Control Compound A | Phospholipase A2 | 10 ± 0.5 | >15 |
| Control Compound B | Phospholipase A2 | 30 ± 2.0 | >10 |
Industrial Applications
Specialty Chemicals:
In industrial settings, this compound is utilized in the synthesis of specialty chemicals due to its unique chemical properties. Its ability to serve as a building block for more complex molecules makes it valuable in the production of agrochemicals and other fine chemicals.
Synthesis Pathway:
The compound can be synthesized through a multi-step process involving the activation of carboxylic acids and subsequent amide bond formation using cyclohexylamine . This method is scalable for industrial applications.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-ethoxy-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Key Compounds :
- N-cyclohexyl-3-hydroxy-4-methoxybenzamide: Features a hydroxy group at C3 and methoxy at C4. The absence of an ethoxy group and the polar hydroxy substituent reduce lipophilicity compared to the target compound.
- N-cyclohexyl-2-hydroxybenzamide : Replaces the ethoxy and methoxy groups with a single hydroxy group at C2. The lack of methoxy/ethoxy substituents simplifies the electronic profile, reducing steric hindrance but limiting interactions with electron-rich biological targets .
Mechanistic Implications :
The ethoxy group in the target compound provides moderate electron-donating effects, stabilizing resonance structures of the benzamide core. In contrast, hydroxy groups (as in analogues) introduce acidity, which may lead to pH-dependent solubility and reactivity .
Ethoxy vs. Methoxy Substituent Effects
Key Compound :
- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxybenzamide : Shares the ethoxy group but incorporates a tetrazole ring instead of a methoxy substituent. The tetrazole enhances metabolic stability and introduces hydrogen-bond acceptor sites, which may improve pharmacokinetic properties compared to the target compound’s methoxy group .
Activity Correlation :
The methoxy group at C3 in the target compound may enhance π-stacking interactions with aromatic residues in enzyme active sites, a feature absent in purely aliphatic substituents.
Structural Moieties and Heterocyclic Analogues
Key Compounds :
- N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methoxybenzamide : Incorporates a naphthalene ring and hydroxyethyl group. The extended aromatic system increases planar surface area, favoring intercalation with DNA or hydrophobic protein domains, unlike the target compound’s cyclohexyl group .
Biological Implications :
Heterocyclic moieties (e.g., benzothiazole, naphthalene) often enhance anticancer and anti-inflammatory activities by targeting specific enzymes like topoisomerases or cyclooxygenases. The target compound’s ethoxy and methoxy groups may instead favor interactions with G-protein-coupled receptors or kinases .
Functional Group Modifications and Bioactivity
Key Compounds :
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide : Contains a sulfone and thiophene group, introducing strong electron-withdrawing effects and sulfur-mediated interactions. This contrasts with the target compound’s electron-donating ethoxy/methoxy groups, which may reduce oxidative metabolism .
- N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide: A benzotriazole-containing analogue with UV-absorbing properties.
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Substituents/Structural Features | Key Biological Activities | Differentiating Features | Reference |
|---|---|---|---|---|
| N-cyclohexyl-2-ethoxy-3-methoxybenzamide | Cyclohexyl, 2-ethoxy, 3-methoxy | Not explicitly reported | Dual oxygen substituents | |
| N-cyclohexyl-3-hydroxy-4-methoxybenzamide | Cyclohexyl, 3-hydroxy, 4-methoxy | Not reported | Polar hydroxy group at C3 | |
| N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methoxybenzamide | Naphthalene, hydroxyethyl, 2-methoxy | Anticancer, anti-inflammatory | Extended aromatic system | |
| N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxybenzamide | Tetrazole, ethoxy | Metabolic stability | Tetrazole ring enhances stability | |
| N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide | Benzothiazole, 4-ethyl, 2-methoxy | Enzyme inhibition | Sulfur-containing heterocycle |
Table 2: Substituent Effects on Reactivity and Activity
| Substituent Type | Electronic Effect | Biological Impact | Example Compound |
|---|---|---|---|
| Ethoxy (C2) | Moderate +R | Enhances lipophilicity and stability | Target compound |
| Methoxy (C3) | Strong +R | Improves π-stacking and target affinity | Target compound |
| Hydroxy (C2 or C3) | -I, +H-bonding | Increases solubility, may reduce potency | N-cyclohexyl-2-hydroxybenzamide |
| Tetrazole | Electron-deficient | Metabolic resistance, metal coordination | N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethoxybenzamide |
Q & A
Q. What are the recommended synthetic routes for N-cyclohexyl-2-ethoxy-3-methoxybenzamide, and how can reaction yields be optimized?
Methodological Answer: The synthesis of benzamide derivatives typically involves coupling cyclohexylamine with substituted benzoyl chlorides. For this compound:
- Step 1: Prepare the benzoyl chloride intermediate by reacting 2-ethoxy-3-methoxybenzoic acid with thionyl chloride (SOCl₂) under reflux.
- Step 2: Perform an amidation reaction by adding cyclohexylamine in anhydrous dichloromethane (DCM) with a catalytic base (e.g., triethylamine) to neutralize HCl byproducts.
- Optimization: Use high-purity reagents, control reaction temperature (0–5°C for exothermic steps), and employ column chromatography for purification. Yield improvements (>75%) are achievable by optimizing stoichiometry (1.2:1 amine:acid chloride ratio) and reaction time (4–6 hours) .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or photodegradation. Desiccants (e.g., silica gel) should be used to mitigate moisture absorption.
- Handling: Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid skin contact; wash immediately with soap and water if exposed .
- Stability Testing: Monitor degradation via HPLC or TLC under varying conditions (pH, temperature). Preliminary data suggest stability for >6 months under recommended storage .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular conformation and hydrogen-bonding patterns. For example:
- Sample Preparation: Grow crystals via slow evaporation of a saturated solution in ethanol or DCM.
- Data Interpretation: Analyze torsion angles (e.g., C-O-C-C in the ethoxy group) and intermolecular interactions (e.g., N–H···O hydrogen bonds). Compare with analogous structures like N-cyclohexyl-3-methylbenzamide (Acta Cryst. E64, o2209), where cyclohexyl ring puckering and benzamide planarity were characterized .
Q. What strategies address contradictory biological activity data for benzamide analogs in antimicrobial assays?
Methodological Answer:
- Assay Design: Standardize protocols (e.g., MIC testing per CLSI guidelines) using reference strains (e.g., E. coli ATCC 25922). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%).
- Data Analysis: Use dose-response curves to quantify EC₅₀ values. Conflicting results may arise from variations in bacterial membrane permeability or compound aggregation. Verify solubility via dynamic light scattering (DLS) .
Q. How can computational modeling predict the bioaccumulation potential of this compound?
Methodological Answer:
- Software Tools: Use EPI Suite or TEST (Toxicity Estimation Software Tool) to estimate logP (octanol-water partition coefficient). A higher logP (>3) suggests bioaccumulation risk.
- Validation: Cross-reference with experimental data from structurally similar compounds (e.g., N-(3-chloro-4-cyanophenyl)-4-ethoxybenzamide, logP = 3.2). Note that current ecotoxicological data for this compound are unavailable, requiring extrapolation .
Safety and Regulatory Considerations
Q. What gaps exist in the toxicity profile of this compound, and how can they be addressed experimentally?
Methodological Answer:
- Gaps: Acute oral/dermal toxicity (Category 4 per CLP) and chronic ecotoxicity data are unreported for this compound .
- Testing: Conduct OECD 423 (acute oral toxicity) and 210 (fish toxicity) assays. For dermal exposure, use reconstructed human epidermis (RhE) models to assess irritation potential .
Structural and Functional Analysis
Q. How does the substitution pattern (ethoxy, methoxy, cyclohexyl) influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electronic Effects: The methoxy group is electron-donating (+M effect), activating the benzene ring toward electrophilic attack at the para position.
- Steric Effects: The cyclohexyl group hinders nucleophilic approach to the amide carbonyl. Compare with N-(2-ethylhexyl)benzamide, where bulkier substituents reduce reaction rates in SN2 mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
